6-Methoxythieno[2,3-b]pyridine
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Overview
Description
6-Methoxythieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythieno[2,3-b]pyridine typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions and the use of magnetically recoverable catalysts. These catalysts can be readily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methoxythieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyridine ring .
Scientific Research Applications
6-Methoxythieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent, particularly in ovarian cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methoxythieno[2,3-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s ability to interact with glycosphingolipids and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
6-Methoxythieno[2,3-b]pyridine can be compared with other thienopyridine derivatives, such as:
4-Alkoxy-thieno[2,3-b]pyridine: Known for its bone anabolic properties.
3-Aminothieno[2,3-b]pyridine-2-carboxamides: Explored for their neurotropic activity.
The uniqueness of this compound lies in its methoxy group, which can influence its pharmacological properties and make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
6-methoxythieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-6-4-5-11-8(6)9-7/h2-5H,1H3 |
InChI Key |
AJIXLGBVYGUBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
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